molecular formula C10H8N4 B8435681 3-Amino-5-(2-phenylethynyl)-1H-1,2,4-triazole

3-Amino-5-(2-phenylethynyl)-1H-1,2,4-triazole

Cat. No. B8435681
M. Wt: 184.20 g/mol
InChI Key: FDVYLLJUPHWLOV-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

The synthesis method of Example 7-(2) was applied. The compound (5.63 g) obtained in (1) above, methanol (85 ml), metallic sodium (3.29 g) and aminoguanidine hydrochloride (15.8 g) were used as reagents to give 4.87 g of a pale-brown solid (yield 75%).
[Compound]
Name
compound
Quantity
5.63 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
aminoguanidine hydrochloride
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9](OC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[C:14]([NH:17][NH2:18])([NH2:16])=[NH:15].Cl>CO>[NH2:16][C:14]1[N:15]=[C:9]([C:8]#[C:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:18][N:17]=1 |f:2.3,^1:12|

Inputs

Step One
Name
compound
Quantity
5.63 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC(=O)OC
Step Two
Name
Quantity
3.29 g
Type
reactant
Smiles
[Na]
Step Three
Name
aminoguanidine hydrochloride
Quantity
15.8 g
Type
reactant
Smiles
C(=N)(N)NN.Cl
Step Four
Name
Quantity
85 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=N1)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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